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Compound of Interest

Compound Name:
2-(2-Furanyl)-4,4,5,5-tetramethyl-

1,3,2-dioxaborolane

Cat. No.: B1280448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectra of 2-furanboronic acid pinacol ester. This document is

intended for researchers, scientists, and professionals in drug development who utilize

spectroscopic techniques for the structural elucidation and characterization of organic

molecules. The guide includes detailed tables of NMR spectral data, a complete experimental

protocol for spectral acquisition, and a visual representation of the molecular structure with

corresponding atom numbering for clear signal assignment.

¹H and ¹³C NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 2-

furanboronic acid pinacol ester. The data is compiled based on the analysis of spectral

information for the furan moiety and the pinacol boronate group found in analogous structures.

Table 1: ¹H NMR Spectral Data of 2-Furanboronic acid
pinacol ester
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 ~7.65 dd J = 1.8, 0.8 Hz

H-3 ~7.20 dd J = 3.4, 0.8 Hz

H-4 ~6.45 dd J = 3.4, 1.8 Hz

-CH₃ (pinacol) ~1.35 s -

Table 2: ¹³C NMR Spectral Data of 2-Furanboronic acid
pinacol ester
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Carbon Assignment Chemical Shift (δ, ppm)

C-2 Not typically observed*

C-5 ~147

C-3 ~125

C-4 ~112

C (quaternary, pinacol) ~84

-CH₃ (pinacol) ~25

* The carbon atom directly attached to the boron (C-2) is often broadened and may not be

observed due to quadrupolar relaxation of the boron nucleus.

Molecular Structure and NMR Assignment
The following diagram illustrates the molecular structure of 2-furanboronic acid pinacol ester

with the IUPAC numbering system used for the assignment of NMR signals.
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Caption: Molecular structure of 2-furanboronic acid pinacol ester with atom numbering.

Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of 2-

furanboronic acid pinacol ester.

I. Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of 2-furanboronic acid pinacol

ester for ¹H NMR and 20-50 mg for ¹³C NMR.
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Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d

(CDCl₃) is a common choice for this compound.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter

out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine

analysis, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can be used

for calibration.

II. NMR Instrument Parameters
The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer.

These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16 to 64, depending on sample concentration.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
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Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-

noise ratio.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 220 ppm.

Temperature: 298 K.

III. Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive,

absorptive Lorentzian shape.

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the

spectrum.

Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm)

or the residual solvent peak.

Integration (¹H NMR): Integrate the peaks to determine the relative ratios of the different

protons in the molecule.

Peak Picking: Identify and label the chemical shifts of all significant peaks.

The following diagram illustrates the general workflow for NMR analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Furanboronic Acid Pinacol
Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280448#1h-nmr-and-13c-nmr-spectrum-of-2-
furanboronic-acid-pinacol-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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